molecular formula C25H27FN4O4S B2494581 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-00-4

7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2494581
CAS RN: 688054-00-4
M. Wt: 498.57
InChI Key: LZCPYNLVFUEDIX-UHFFFAOYSA-N
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Description

7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C25H27FN4O4S and its molecular weight is 498.57. The purity is usually 95%.
BenchChem offers high-quality 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition

Background: Highly pathogenic bacteria rely on an enzyme called urease to colonize and maintain themselves. Inhibiting urease enzymes can be a promising strategy for preventing ureolytic bacterial infections.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorophenylpiperazine with 6-oxohexanoic acid, followed by cyclization with ethyl acetoacetate and sulfur to form the quinazolinone ring. The resulting compound is then oxidized to form the final product.", "Starting Materials": [ "2-amino-4-fluorophenylpiperazine", "6-oxohexanoic acid", "ethyl acetoacetate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorophenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as EDC or DCC to form the intermediate 6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)hexanoic acid.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate and sulfur in the presence of a base such as potassium carbonate to form the quinazolinone ring and the intermediate 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Oxidation of the intermediate with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form the final product, 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] }

CAS RN

688054-00-4

Product Name

7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Molecular Formula

C25H27FN4O4S

Molecular Weight

498.57

IUPAC Name

7-[6-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H27FN4O4S/c26-18-6-3-4-7-20(18)28-10-12-29(13-11-28)23(31)8-2-1-5-9-30-24(32)17-14-21-22(34-16-33-21)15-19(17)27-25(30)35/h3-4,6-7,14-15H,1-2,5,8-13,16H2,(H,27,35)

InChI Key

LZCPYNLVFUEDIX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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